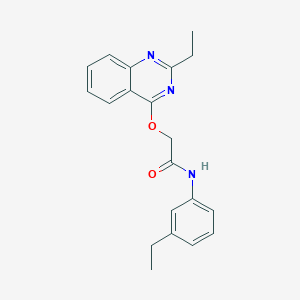
N-(4-Hydroxyphenyl)Pivalamide
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)Pivalamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pivalamide group attached to a hydroxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)Pivalamide typically involves the reaction of 4-hydroxyaniline with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Hydroxyaniline+Pivaloyl Chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-Hydroxyphenyl)Pivalamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has indicated its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which N-(4-Hydroxyphenyl)Pivalamide exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy group on the phenyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pivalamide group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
N-(4-Hydroxyphenyl)Retinamide: Known for its anticancer properties.
N-(4-Ethoxyphenyl)Pivalamide: Used as an internal standard in analytical chemistry.
N-(4-Hydroxyphenyl)Acetamide:
Uniqueness: N-(4-Hydroxyphenyl)Pivalamide stands out due to its unique combination of a hydroxyphenyl ring and a pivalamide group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKNXQMWWGBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)

![ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2820048.png)
![N-[3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2820051.png)
![6-(4-ethylphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2820053.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2820054.png)
![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)



![1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid](/img/structure/B2820064.png)
![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2820066.png)

